molecular formula C19H24N2O3 B1385032 N-(5-Amino-2-methoxyphenyl)-2-(pentyloxy)benzamide CAS No. 1020055-63-3

N-(5-Amino-2-methoxyphenyl)-2-(pentyloxy)benzamide

Cat. No. B1385032
CAS RN: 1020055-63-3
M. Wt: 328.4 g/mol
InChI Key: PQNXZLVDNHWBCB-UHFFFAOYSA-N
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Description

N-(5-Amino-2-methoxyphenyl)-2-(pentyloxy)benzamide, also known as NAMPA, is an organic compound with a wide range of applications in scientific research. It is a derivative of the aminophenol class of compounds, and is used as a ligand in studies of protein-ligand interactions. NAMPA has been used in a variety of studies, including those related to pharmacology, biochemistry, and physiology.

Scientific Research Applications

Neuroleptic Activity

Benzamides, including compounds similar to N-(5-Amino-2-methoxyphenyl)-2-(pentyloxy)benzamide, have been studied for their potential neuroleptic activity. Research by Iwanami et al. (1981) focused on the synthesis of benzamides as potential neuroleptics, evaluating their effects on apomorphine-induced stereotyped behavior in rats. This study found a correlation between structure and activity, highlighting the importance of specific groups in the benzamide structure for enhanced activity (Iwanami et al., 1981).

Gastrokinetic Activity

The gastrokinetic activity of benzamides has been explored in several studies. Kato et al. (1992) synthesized a series of benzamide derivatives to evaluate their effects on gastric emptying in rats. They found that certain N-4 substituents in the benzamide structure significantly influenced gastrokinetic activity (Kato et al., 1992).

Melanoma Imaging

Eisenhut et al. (2000) conducted a study on radioiodinated N-(dialkylaminoalkyl)benzamides for melanoma imaging. They found that variations in the phenyl substituents of N-(2-diethylaminoethyl)benzamides significantly affected melanoma uptake and tissue selectivity, suggesting potential applications in melanoma imaging (Eisenhut et al., 2000).

Antimicrobial Agents

Research by Ertan et al. (2007) on N-(2-hydroxy-4(or 5)-nitro/aminophenyl)benzamides and phenylacetamides, which are structurally related to this compound, demonstrated significant antibacterial and antifungal activities against various microorganisms (Ertan et al., 2007).

Polymorphism in Benzamides

Yanagi et al. (2000) investigated the polymorphism in 4-amino-5-chloro-2-methoxy-N-[(2S, 4S)-1-ethyl-2-hydroxymethyl-4-pyrrolidinyl]benzamide, a compound structurally similar to this compound. Their study highlighted the importance of crystalline forms in pharmaceutical applications (Yanagi et al., 2000).

properties

IUPAC Name

N-(5-amino-2-methoxyphenyl)-2-pentoxybenzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N2O3/c1-3-4-7-12-24-17-9-6-5-8-15(17)19(22)21-16-13-14(20)10-11-18(16)23-2/h5-6,8-11,13H,3-4,7,12,20H2,1-2H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQNXZLVDNHWBCB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)N)OC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

328.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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